
tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate is an organic compound that features a tert-butyl group, an aminomethyl group, and a benzylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(aminomethyl)-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the production of large quantities of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential pharmaceutical intermediate .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
Uniqueness
tert-Butyl3-(aminomethyl)-4-methylbenzylcarbamate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
tert-butyl N-[[3-(aminomethyl)-4-methylphenyl]methyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,8-9,15H2,1-4H3,(H,16,17) |
Clé InChI |
QXWVQIHTNSZNGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


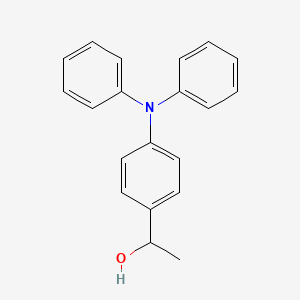
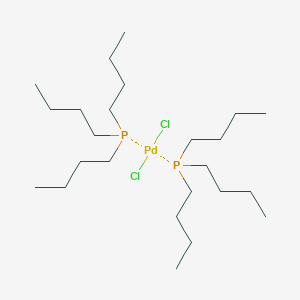
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)
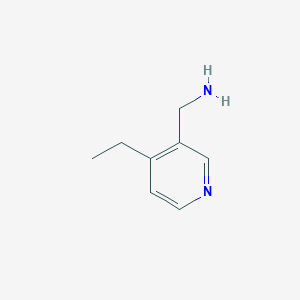



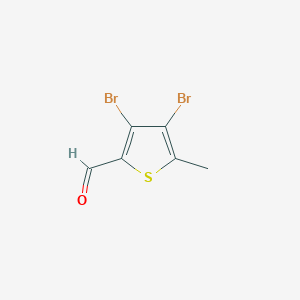
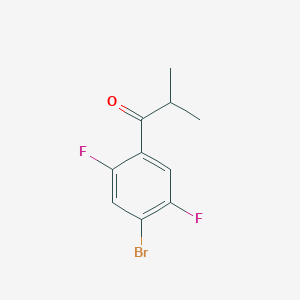
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)

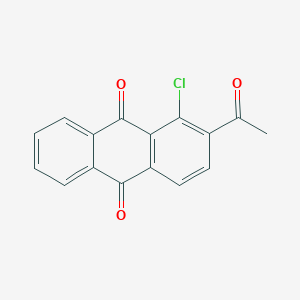
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)

